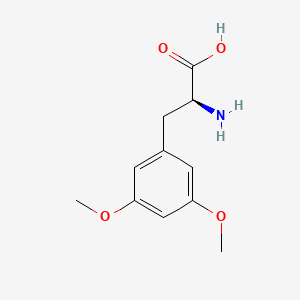

3,5-Dimethoxy-L-phenylalanine

Beschreibung

3,5-Dimethoxy-L-phenylalanine is a non-proteinogenic amino acid derivative characterized by methoxy (-OCH₃) groups at the 3- and 5-positions of the phenyl ring (Figure 1). Its chemical structure is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)propanoic acid, with a molecular formula of C₂₆H₂₅NO₆ and a molecular weight of 447.48 g/mol . This compound is widely used in peptide synthesis, particularly as an N-fluorenylmethyloxycarbonyl (Fmoc)-protected building block, due to its stability and compatibility with solid-phase methodologies .

Eigenschaften

Molekularformel |

C11H15NO4 |

|---|---|

Molekulargewicht |

225.24 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(3,5-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14/h3-4,6,10H,5,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |

InChI-Schlüssel |

RGJFWLUOTAIYGQ-JTQLQIEISA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1)C[C@@H](C(=O)O)N)OC |

Kanonische SMILES |

COC1=CC(=CC(=C1)CC(C(=O)O)N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eine gängige Methode beinhaltet die Verwendung von Methanol und eines geeigneten Katalysators unter kontrollierten Bedingungen, um die Methoxylierung zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von 3,5-Dimethoxy-L-Phenylalanin kann die großtechnische Synthese unter Verwendung ähnlicher Methoden wie im Labormaßstab umfassen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Dies umfasst oft die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3,5-Dimethoxy-L-Phenylalanin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen oder anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.

Substitution: Die Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nukleophile (z. B. Amine) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Chinonen führen, während die Reduktion Alkohole oder Amine produzieren kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that 3,5-Dimethoxy-L-phenylalanine exhibits significant anticancer properties. In vitro experiments have shown that it can induce apoptosis in various cancer cell lines with minimal toxicity to normal cells. For instance, one study reported an IC50 value in the low micromolar range for breast cancer models, suggesting a selective targeting mechanism against tumor cells .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated a reduction in inflammation markers in animal models of induced arthritis. Notably, significant reductions in paw swelling were observed post-treatment, indicating its potential as an anti-inflammatory agent .

3. Neuroprotective Effects

Research has suggested that 3,5-Dimethoxy-L-phenylalanine may have neuroprotective effects. It has been studied as a potential therapeutic candidate for neurodegenerative diseases like Parkinson's disease due to its ability to modulate dopamine levels and protect neuronal cells from oxidative stress .

Case Studies

Several case studies have highlighted the therapeutic potential of 3,5-Dimethoxy-L-phenylalanine:

-

Cancer Treatment Case Study

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Demonstrated significant induction of apoptosis in cancer cells with minimal effects on normal cells.

- Infection Control Case Study

Comparative Data Table

| Application | Mechanism | Efficacy Evidence |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | IC50 values in low micromolar range |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Significant reduction in paw swelling |

| Neuroprotection | Reduces oxidative stress and inflammation | Protects dopaminergic neurons |

Wirkmechanismus

The mechanism of action of 3,5-Dimethoxy-L-phenylalanine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then interact with molecular targets and pathways, influencing biological processes .

Vergleich Mit ähnlichen Verbindungen

Substituted Phenylalanine Derivatives

Structural and Physicochemical Differences

The substitution pattern on the phenyl ring significantly influences electronic, steric, and solubility properties. Key comparisons include:

*Molecular formula inferred from Boc group structure.

Functional Insights

- Methoxy vs. Methyl Groups : Methoxy groups enhance electron-donating effects and steric bulk compared to methyl substituents. This increases solubility in polar solvents (e.g., DMF) but may reduce membrane permeability .

- Fluorine and Hydroxyl Substitutions : Fluorine’s electronegativity alters ring electronics, while hydroxyl groups introduce hydrogen-bonding capacity. These modifications impact enzyme binding and metabolic stability .

Dihydro Derivatives and Cyclohexadienyl Analogs

3-(2,5-Cyclohexadienyl)-L-alanine (L-DiHPhe)

- Structure: Features a non-aromatic cyclohexadienyl ring instead of a phenyl group, reducing aromatic conjugation .

- Enzymatic Behavior : Acts as a substrate mimic in phenylalanine ammonia-lyase (PAL) reactions. Unlike 3,5-Dimethoxy-L-phenylalanine, L-DiHPhe undergoes dehydrogenation to regenerate phenylalanine, highlighting its role in studying enzyme mechanisms .

Fmoc vs. Boc Protection

The choice between Fmoc- and Boc-protected derivatives depends on synthesis strategy. Fmoc is preferred for orthogonal protection in automated peptide synthesis .

Methoxy vs. Hydroxyl Substitutions

Compounds like (S)-methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol () share structural motifs with 3,5-Dimethoxy-L-phenylalanine.

Enzymatic Interactions

- Methoxy substitutions may sterically hinder enzyme binding compared to smaller groups like fluorine .

- Meta-Hydroxylase Activity : Fluorinated analogs () demonstrate how electronic effects influence hydroxylation efficiency, a property relevant to drug metabolism studies .

Biologische Aktivität

3,5-Dimethoxy-L-phenylalanine (DMOP) is a derivative of L-phenylalanine, an essential amino acid that plays a crucial role in the biosynthesis of neurotransmitters and other important biomolecules. The biological activity of DMOP has garnered attention due to its potential therapeutic implications, particularly in neurological and metabolic disorders. This article explores the biological activity of DMOP, including its mechanisms of action, pharmacological effects, and relevant case studies.

The primary biological activity of DMOP can be attributed to its structural similarity to L-phenylalanine, which is a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are vital for mood regulation, cognitive functions, and overall neural health. The following mechanisms outline how DMOP may exert its biological effects:

- Neurotransmitter Synthesis : DMOP may enhance the levels of dopamine and norepinephrine in the brain, potentially leading to antidepressant effects similar to those observed with L-phenylalanine .

- Antioxidant Properties : Some studies suggest that DMOP exhibits antioxidant properties, which can protect neural tissues from oxidative stress, a contributing factor in neurodegenerative diseases .

- Melanin Production : DMOP may influence melanin synthesis through its interaction with tyrosinase, an enzyme critical for melanin biosynthesis. This property could be beneficial in treating conditions like vitiligo .

Pharmacological Effects

Research indicates several pharmacological effects associated with DMOP:

- Antidepressant Activity : Preliminary studies have shown that compounds related to DMOP can exhibit antidepressant-like effects in animal models by increasing monoamine levels in the brain .

- Anti-inflammatory Effects : DMOP may possess anti-inflammatory properties that could be beneficial in managing neuroinflammatory conditions .

- Potential Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that DMOP might also inhibit bacterial growth through mechanisms involving membrane disruption or interference with bacterial metabolism .

Data Tables

The following table summarizes key findings related to the biological activities of DMOP and its analogs:

Case Studies

Several case studies have explored the implications of DMOP and related compounds in clinical settings:

- Antidepressant Effects : A study involving patients with depression showed significant improvement when treated with phenylalanine derivatives, suggesting similar efficacy for DMOP . Patients exhibited increased energy levels and improved mood after administration.

- Phenylketonuria (PKU) Management : Research on dietary interventions for PKU has highlighted the potential role of phenylalanine analogs like DMOP in managing blood phenylalanine levels. Controlled trials indicated that supplementation could help maintain lower plasma Phe concentrations, thereby reducing neurotoxic effects associated with PKU .

- Skin Conditions : A small clinical trial investigated the effects of topical applications containing DMOP on vitiligo patients. Results indicated an increase in pigmentation in treated areas, attributed to enhanced melanin production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.